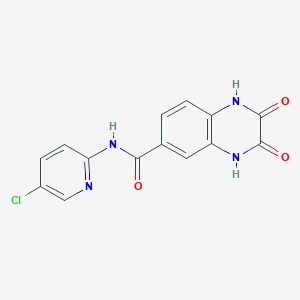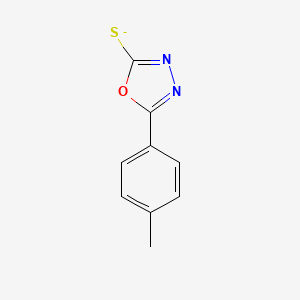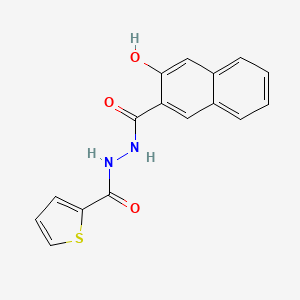
N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is a complex organic compound that combines a naphthalene ring with a thiophene ring through a carbohydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with thiophene-2-carbohydrazide. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-naphthoylthiophene-2-carbohydrazide.
Reduction: Formation of 3-hydroxythiophene-2-carbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene and carbohydrazide moieties but lacks the naphthalene ring.
3-hydroxynaphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the thiophene and carbohydrazide moieties.
Uniqueness
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its effectiveness in various biological applications .
特性
CAS番号 |
331960-11-3 |
|---|---|
分子式 |
C16H12N2O3S |
分子量 |
312.3 g/mol |
IUPAC名 |
N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H12N2O3S/c19-13-9-11-5-2-1-4-10(11)8-12(13)15(20)17-18-16(21)14-6-3-7-22-14/h1-9,19H,(H,17,20)(H,18,21) |
InChIキー |
ZYNIKKLYDOCGDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CS3)O |
溶解性 |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


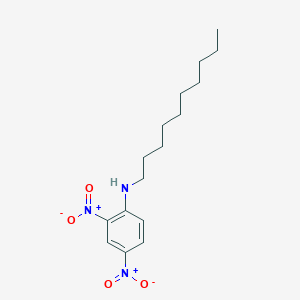
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
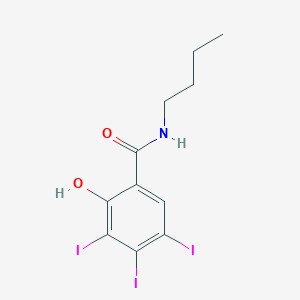
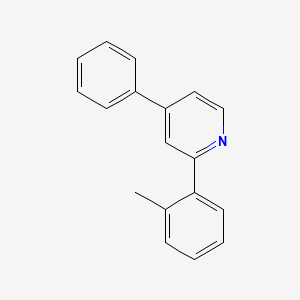
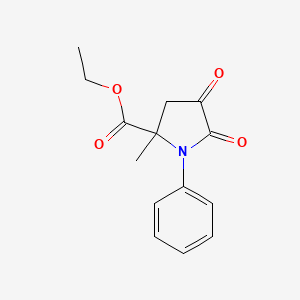
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
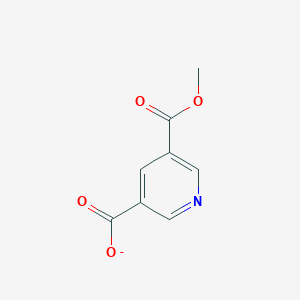
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
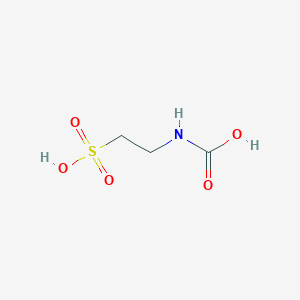
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
